Halobetasol-d3

Description

Significance of Isotopic Analogs in Drug Discovery and Development

Isotopically labeled compounds are molecules in which one or more atoms have been replaced by an isotope of the same element. simsonpharma.com In drug discovery and development, these labeled analogs are instrumental in a variety of studies. simsonpharma.comchemicalsknowledgehub.com They serve as tracers, allowing scientists to monitor the journey of a drug through a biological system. simsonpharma.com This is crucial for conducting Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are fundamental to assessing the safety and efficacy of a new drug candidate. chemicalsknowledgehub.comeuropa.eueuropa.eu

The most commonly used stable isotopes in this context are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). iris-biotech.de The choice of isotope depends on the specific research question. By introducing a "heavy" label into a drug molecule, researchers can differentiate it from its naturally occurring, unlabeled counterpart using analytical techniques like mass spectrometry. clearsynth.comresearchgate.net This allows for precise quantification of the drug and its metabolites in various biological samples, such as blood and urine. chemicalsknowledgehub.compharma-industry-review.com

The use of stable isotope-labeled compounds as internal standards is a particularly vital application. clearsynth.comresearchgate.netpharma-industry-review.com In quantitative analysis, an internal standard is a compound of known concentration added to a sample to correct for variations during sample processing and analysis. clearsynth.com An ideal internal standard behaves identically to the analyte of interest during extraction and ionization. researchgate.net Stable isotope-labeled versions of the drug itself are considered the gold standard for this purpose because their physical and chemical properties are nearly identical to the unlabeled drug, ensuring the most accurate and reliable measurements. researchgate.netsigmaaldrich.com

Rationale for Deuterium Incorporation in Pharmacological Investigations

Deuterium, a stable, non-radioactive isotope of hydrogen, has garnered significant interest in medicinal chemistry. juniperpublishers.comresearchgate.net It contains one proton and one neutron, effectively doubling its mass compared to protium (B1232500) (the most common isotope of hydrogen), which has only a proton. wikipedia.org This difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. juniperpublishers.com

This stronger bond is the basis of the "deuterium kinetic isotope effect" (KIE). juniperpublishers.comnih.gov The KIE describes the change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced with a deuterium atom. juniperpublishers.com Specifically, breaking a C-D bond requires more energy and therefore occurs at a slower rate than breaking a C-H bond. portico.org

In the context of drug metabolism, many drugs are broken down in the body by cytochrome P450 (CYP450) enzymes, a process that often involves the cleavage of C-H bonds. nih.gov By strategically replacing hydrogen atoms at sites of metabolic activity with deuterium, the rate of metabolism can be significantly slowed down. wikipedia.orgportico.org This can lead to several potential benefits in drug development:

Increased Half-Life: A slower rate of metabolism can prolong the drug's presence in the body, increasing its biological half-life. juniperpublishers.comwikipedia.org

Improved Bioavailability: For drugs that undergo significant first-pass metabolism (metabolism in the liver before reaching systemic circulation), deuteration can increase the amount of the drug that reaches its target. acs.orgnih.gov

Altered Metabolite Profile: Deuteration can sometimes lead to a shift in metabolic pathways, potentially reducing the formation of toxic metabolites. juniperpublishers.com

Overview of Halobetasol-d3 as a Research Tool

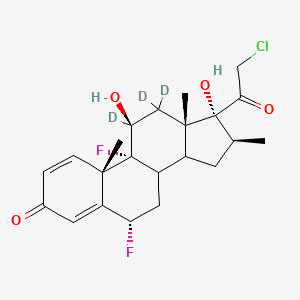

This compound is a deuterated analog of Halobetasol (B1672918), a potent synthetic corticosteroid. axios-research.commayoclinic.org It is used exclusively for research purposes and not for personal or veterinary use. biocompare.combiosynth.com In this compound, three hydrogen atoms have been replaced with deuterium atoms. axios-research.com This modification makes it a valuable tool in various research applications, particularly in the field of corticosteroid research.

Corticosteroids are a class of steroid hormones that play crucial roles in a wide range of physiological processes, including metabolism, inflammation, and immune function. symeres.com Synthetic corticosteroids, such as Halobetasol, are widely used for their potent anti-inflammatory and immunosuppressive properties in treating various skin conditions like psoriasis and dermatitis. mayoclinic.orgbiosynth.commdpi.com

The metabolism of corticosteroids primarily occurs in the liver and involves enzymatic reactions that reduce their physiological activity and increase their water solubility to facilitate excretion. nih.gov Understanding the pharmacokinetics of these drugs is essential for optimizing their therapeutic effects. Research in this area often involves studying their absorption, distribution, metabolism, and excretion.

The use of deuterated corticosteroids like this compound offers several distinct advantages in research:

Internal Standards for Bioanalytical Methods: Deuterated steroids, including this compound and its propionate (B1217596) form, serve as ideal internal standards for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netpharma-industry-review.comaxios-research.com Their similar chemical and physical properties to the unlabeled drug ensure accurate and precise measurements of the drug's concentration in biological matrices. researchgate.net This is critical for pharmacokinetic studies that track drug levels over time. pharma-industry-review.com

Probing Metabolic Pathways: By comparing the metabolism of a deuterated corticosteroid to its non-deuterated counterpart, researchers can gain insights into the specific metabolic pathways involved. researchgate.net The kinetic isotope effect can help identify the sites on the molecule that are most susceptible to metabolism by enzymes like the cytochrome P450 system. nih.gov

Investigating Drug-Drug Interactions: Deuteration can be used to study how one drug affects the metabolism of another. portico.org By slowing the metabolism of a corticosteroid through deuteration, researchers can better understand its potential to interact with other co-administered drugs.

Development of Potentially Improved Therapeutics: The knowledge gained from studying deuterated corticosteroids can inform the design of new drug candidates with improved pharmacokinetic profiles. researchgate.nettandfonline.com By strategically incorporating deuterium, it may be possible to develop corticosteroids with longer half-lives, potentially allowing for less frequent dosing. wikipedia.orgtandfonline.com

Interactive Data Table: Properties of Halobetasol and this compound

| Property | Halobetasol | This compound | Reference |

| Molecular Formula | C₂₂H₂₇ClF₂O₄ | C₂₂H₂₄D₃ClF₂O₄ | axios-research.com |

| Molecular Weight | 428.9 g/mol | 431.93 g/mol | axios-research.com |

| Primary Use | Topical treatment of skin conditions | Research use only | mayoclinic.orgbiocompare.com |

Interactive Data Table: Applications of Deuterated Compounds in Pharmaceutical Research

| Application | Description | Key Advantage | References |

| Internal Standards | Used in quantitative bioanalysis to ensure accuracy and precision. | Co-elutes with the analyte and corrects for matrix effects. | clearsynth.comresearchgate.netpharma-industry-review.com |

| Metabolic Probing | Helps to identify the sites and pathways of drug metabolism. | The kinetic isotope effect slows metabolism at specific sites. | nih.govresearchgate.net |

| Pharmacokinetic Studies | Enables the detailed study of ADME properties of a drug. | Allows for precise tracing and quantification of the drug and its metabolites. | simsonpharma.comchemicalsknowledgehub.com |

| Drug Design | Informs the development of new drugs with improved properties. | Can lead to drugs with longer half-lives and better safety profiles. | researchgate.nettandfonline.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H27ClF2O4 |

|---|---|

Molecular Weight |

431.9 g/mol |

IUPAC Name |

(6S,9R,10S,11S,13S,16S,17R)-17-(2-chloroacetyl)-11,12,12-trideuterio-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13?,14?,16-,17-,19-,20-,21-,22-/m0/s1/i9D2,17D |

InChI Key |

LEHFPXVYPMWYQD-COSGEAEOSA-N |

Isomeric SMILES |

[2H][C@]1([C@]2(C(C[C@@H](C3=CC(=O)C=C[C@@]32C)F)C4C[C@@H]([C@@]([C@]4(C1([2H])[2H])C)(C(=O)CCl)O)C)F)O |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C)F |

Origin of Product |

United States |

Synthetic Methodologies for Halobetasol D3

Strategies for Site-Specific Deuteration of Complex Steroidal Structures

The intricate three-dimensional structure of steroids presents unique challenges for site-specific chemical modifications. The development of methods for the selective introduction of deuterium (B1214612) atoms is paramount for creating specifically labeled analogs. Several strategies have been developed to achieve this, ranging from classical chemical reactions to modern biocatalytic approaches.

Deuterium Exchange Reactions

Deuterium exchange reactions are a fundamental method for introducing deuterium into organic molecules. These reactions typically involve the exchange of a proton with a deuteron (B1233211) from a deuterium-rich source, such as deuterium oxide (D₂O), deuterated solvents, or deuterated acids and bases.

In the context of steroidal structures, base-catalyzed hydrogen-deuterium exchange is a facile method for deuterium incorporation at carbon centers adjacent to carbonyl groups through keto-enol tautomerism. For a complex corticosteroid like Halobetasol (B1672918), which possesses ketone functionalities, this approach can be strategically employed. The acidity of the α-hydrogens to the carbonyl groups allows for their exchange with deuterium under basic conditions. The choice of base and solvent is critical to control the extent and location of deuteration and to avoid unwanted side reactions.

Acid-catalyzed deuterium exchange is another viable strategy, particularly for introducing deuterium into aromatic rings or at specific vinylic positions. While Halobetasol itself does not have an aromatic ring, this method can be applied to precursors that do.

| Method | Deuterium Source | Catalyst | Applicable Sites in Steroids |

| Base-Catalyzed Exchange | D₂O, MeOD | NaOD, K₂CO₃ | α- to carbonyl groups |

| Acid-Catalyzed Exchange | D₂O, Acetic acid-d₄ | DCl, D₂SO₄ | Aromatic rings, vinylic positions |

Stereoselective Deuteration Approaches

Achieving stereoselectivity in deuteration is often crucial, as the biological activity of steroids is highly dependent on their stereochemistry. Stereoselective deuteration methods aim to introduce deuterium at a specific spatial orientation (α or β) on the steroid scaffold.

One common approach involves the stereoselective reduction of a ketone or a double bond using a deuterated reducing agent. For instance, the reduction of a ketone with a deuterated hydride reagent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), can introduce a deuterium atom with a specific stereochemistry, depending on the steric hindrance around the carbonyl group and the reaction conditions.

Another strategy involves the use of chiral catalysts or reagents that can direct the deuteration to a specific face of the steroid molecule. While not extensively documented specifically for Halobetasol-d3, the principles of stereoselective synthesis in steroid chemistry are well-established and can be applied to its deuterated analogs. libretexts.org

Enzymatic Deuteration Techniques

Enzymatic methods offer a high degree of regio- and stereoselectivity for the deuteration of complex molecules like steroids. Enzymes, being highly specific catalysts, can facilitate deuterium incorporation at positions that are difficult to access through conventional chemical methods.

For example, oxidoreductases can be used to catalyze the reduction of a ketone to a hydroxyl group with the stereospecific introduction of a deuterium atom from a deuterated cofactor like NADH-d or NADPH-d. Isomerases can also be employed to catalyze the exchange of protons with deuterons at specific positions. While the direct enzymatic deuteration of Halobetasol has not been reported, the broader application of enzymes in steroid modifications suggests its potential as a viable synthetic strategy.

Precursor Compounds and Reaction Pathways in this compound Synthesis

The synthesis of this compound involves a multi-step process that begins with the selection of appropriate starting materials and proceeds through a series of reactions designed to introduce deuterium at the desired positions.

Selection of Suitable Starting Materials

The synthesis of Halobetasol propionate (B1217596) is a well-established process, and the preparation of its deuterated analog would likely start from a closely related precursor. googleapis.comgoogle.comgoogle.com A plausible starting material would be a steroid that already contains the core structure of Halobetasol or a precursor that can be readily converted to it.

For the synthesis of this compound, where the deuterium atoms are likely on the steroid nucleus, a potential precursor would be a steroid with functional groups that can be manipulated to introduce deuterium. For instance, a precursor with a ketone at a position where deuteration is desired would be a suitable candidate for a deuterium exchange reaction. If deuteration is intended for the propionate side chain, then deuterated propionic acid or its derivative would be used in the final esterification step.

| Potential Precursor Type | Rationale for Selection |

| Steroid with a ketone at the desired deuteration site | Allows for deuterium exchange or stereoselective reduction. |

| Unsaturated steroid precursor | Enables catalytic deuteration of a double bond. |

| Halobetasol itself | For late-stage deuterium exchange, if conditions are mild enough. |

| Deuterated propionic anhydride/chloride | For synthesis of Halobetasol propionate-d5. |

Optimization of Reaction Conditions for Deuterium Incorporation

The efficiency and selectivity of deuterium incorporation are highly dependent on the reaction conditions. Key parameters that need to be optimized include the choice of deuterating agent, catalyst, solvent, temperature, and reaction time.

For deuterium exchange reactions, the concentration of the deuterated solvent and the strength of the acid or base catalyst must be carefully controlled to maximize deuterium incorporation while minimizing side reactions such as epimerization or degradation of the steroid.

In the case of reductive deuteration, the choice of the deuterated reducing agent and the reaction temperature can influence the stereochemical outcome of the reaction. For example, using a bulky deuterated reducing agent might favor the approach from the less hindered face of the steroid, leading to a specific stereoisomer.

The progress of the deuteration reaction is typically monitored by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the extent of deuterium incorporation and the position of the deuterium atoms in the molecule.

Isotopic Purity and Labeling Efficiency Assessment in this compound Production

The production of this compound, a deuterated form of the potent corticosteroid halobetasol, necessitates rigorous assessment of its isotopic purity and labeling efficiency. These evaluations are critical to ensure the compound's reliability, particularly when it is used as an internal standard in pharmacokinetic studies or metabolic research. nih.gov The primary goals are to confirm the successful incorporation of deuterium atoms at the intended molecular positions and to quantify the abundance of the desired deuterated species relative to residual non-labeled molecules and other isotopic variants.

Quantification of Deuterium Enrichment

Quantifying the level of deuterium enrichment is a fundamental step in validating the synthesis of this compound. This process determines the percentage of molecules that have been successfully labeled with the specified number of deuterium atoms. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides complementary information. It not only helps in quantifying the deuterium content but also confirms the specific locations of the deuterium atoms within the steroid structure by observing the disappearance or alteration of proton signals at the labeling sites. rsc.org

The results of these analyses are crucial for calculating the isotopic purity of the this compound batch.

Table 1: Representative Isotopic Distribution Analysis of a this compound Sample

| Isotopologue | Description | Relative Abundance (%) | Method of Determination |

|---|---|---|---|

| d0 | Unlabeled Halobetasol | 0.5% | Mass Spectrometry |

| d1 | Halobetasol with one deuterium atom | 1.5% | Mass Spectrometry |

| d2 | Halobetasol with two deuterium atoms | 3.0% | Mass Spectrometry |

| d3 | Desired this compound product | 95.0% | Mass Spectrometry / NMR |

Control of Non-Labeled Impurities

Minimizing and controlling the presence of non-labeled Halobetasol is as important as achieving high deuterium enrichment. Non-labeled impurities can interfere with analytical applications, particularly when this compound is used as an internal standard for the quantification of the parent drug in biological matrices. The presence of even small amounts of the unlabeled analyte in the deuterated standard can lead to inaccurate measurements. sigmaaldrich.com

The primary method for separating and quantifying non-labeled impurities is High-Performance Liquid Chromatography (HPLC). scirp.org An effective HPLC method can resolve the deuterated product from its unlabeled counterpart and other synthesis-related impurities. While deuterium labeling typically has a minimal effect on retention time, highly sensitive methods can detect and quantify these differences. nih.gov

Strict quality control measures are implemented throughout the synthesis and purification process to ensure that the level of non-labeled Halobetasol remains below a predefined, acceptable threshold, often less than 1% or even 0.5% for high-purity standards.

Scalability and Industrial Feasibility of this compound Synthesis

The transition from small-scale laboratory synthesis to large-scale industrial production of this compound presents several challenges and requires careful consideration of scalability, cost-effectiveness, and process robustness. nih.gov While the synthesis of the parent compound, Halobetasol Propionate, is a well-established industrial process, the introduction of a deuterium-labeling step requires specific methodologies that are both efficient and economically viable on a larger scale. hovione.com

Key factors influencing the industrial feasibility include the cost and availability of deuterated reagents (such as deuterium gas, D₂O, or deuterated solvents), the efficiency of the deuteration reaction, and the ability to recycle expensive materials. researchgate.net Methodologies that are effective on a milligram scale may not be practical for kilogram-scale production due to safety, cost, or equipment limitations.

Modern approaches to scalable deuteration focus on developing robust and efficient catalytic systems. For instance, the use of nanostructured iron catalysts with D₂O has been shown to be an easily scalable method for deuterating various organic molecules, including steroids. nih.gov Furthermore, the adoption of continuous flow manufacturing processes can offer significant advantages over traditional batch processing. Continuous flow systems can improve reaction efficiency, enhance safety, and allow for easier process control and automation, making them well-suited for the industrial production of deuterated compounds. researchgate.net

Table 2: Comparison of Lab-Scale vs. Industrial-Scale Synthesis of this compound

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | Milligrams to Grams | Kilograms |

| Deuterium Source | Deuterated solvents (e.g., CD₃OD), sodium borodeuteride | Heavy water (D₂O), deuterium gas (D₂) |

| Catalyst | Precious metal catalysts (e.g., Palladium) | Cost-effective, recyclable catalysts (e.g., nanostructured iron) nih.gov |

| Process Type | Batch processing | Continuous flow or large-scale batch processing researchgate.net |

| Purification Method | Preparative HPLC, column chromatography | Crystallization, industrial chromatography google.comgoogle.com |

| Key Focus | Proof of concept, high purity for research | Cost-efficiency, process robustness, high yield, regulatory compliance nih.gov |

The successful industrial synthesis of this compound hinges on the development of a process that is not only scientifically sound but also economically sustainable and capable of consistently producing a high-purity product.

Advanced Analytical Methodologies for Halobetasol D3 Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation of Deuterated Halobetasol (B1672918)

The definitive structural characterization of isotopically labeled compounds such as Halobetasol-d3 relies on advanced spectroscopic techniques. These methods are essential not only for confirming the covalent structure of the molecule but also for verifying the precise location and extent of deuterium (B1214612) incorporation. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive analytical workflow for the complete elucidation of deuterated Halobetasol. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and indispensable tool for the structural analysis of deuterated molecules. semanticscholar.org It provides detailed information about the atomic connectivity and the chemical environment of nuclei. For a compound like this compound, a suite of NMR experiments, including ¹H, ¹³C, and ²H NMR, is employed to gain a complete picture of the molecule's structure and isotopic composition. rsc.orgnih.gov

Proton NMR (¹H NMR) serves as a fundamental technique for confirming the specific site(s) of deuteration. The principle lies in the comparison of the ¹H NMR spectrum of this compound with that of its non-deuterated (protium) analogue. When a hydrogen atom (¹H) is replaced by a deuterium atom (²H or D), the corresponding signal in the ¹H NMR spectrum disappears or is significantly diminished. This absence of a signal at an expected chemical shift provides direct and unambiguous evidence for the position of the isotopic label. sigmaaldrich.comemerypharma.com

For instance, if deuteration occurs at a specific methyl group, the characteristic singlet or multiplet for that group in the Halobetasol spectrum would be absent in the spectrum of this compound. The integration values of the remaining proton signals also help confirm the stoichiometry of the deuteration.

Table 1: Hypothetical ¹H NMR Data Comparing Halobetasol and this compound

| Proton Position (Example) | Halobetasol Chemical Shift (ppm) | This compound Chemical Shift (ppm) | Observation |

| C16-αH | ~ 4.95 | ~ 4.95 | Signal Unchanged |

| C21-CH₃ (Propionate) | ~ 1.15 | ~ 1.15 | Signal Unchanged |

| Hypothetical-CH₃ | ~ 0.90 | Signal Absent | Confirms deuteration at this position |

Minor, predictable changes are observed in the ¹³C spectrum. The carbon atom directly bonded to a deuterium atom (C-D) typically exhibits a multiplet signal (due to C-D coupling) and a slight upfield shift (increased shielding) compared to the corresponding C-H bond. Carbons that are two or three bonds away (β and γ positions) may also experience minor isotopic shifts. These subtle effects further corroborate the position of the deuterium label without indicating a change in the core structure. researchgate.net

Deuterium NMR (²H NMR) is a powerful technique for the direct observation and quantification of the deuterium nuclei within the molecule. sigmaaldrich.com Unlike ¹H NMR, which infers deuteration by the absence of a signal, ²H NMR directly detects the presence of ²H atoms, providing a distinct resonance for each unique deuterated position. The chemical shifts in a ²H NMR spectrum are virtually identical to those in a ¹H NMR spectrum, making signal assignment straightforward. sigmaaldrich.com

The primary application of ²H NMR in this context is the determination of isotopic enrichment. By integrating the area of the deuterium signal and comparing it to a calibrated internal standard, the precise percentage of deuterium incorporation at the target site can be calculated. This quantitative measurement is critical for applications where a high degree of isotopic purity is required. nih.govnih.gov

Mass Spectrometry (MS) Techniques for Isotopic Confirmation and Purity

High-Resolution Mass Spectrometry (HRMS) is essential for the characterization of deuterated compounds because of its ability to determine the mass of a molecule with extremely high accuracy (typically within 5 parts per million, ppm). nih.govresearchgate.net This precision allows for the unambiguous differentiation between molecules with the same nominal mass but different elemental compositions. nih.gov

The accurate mass of a deuterium atom (2.014102 u) is significantly different from that of a protium (B1232500) atom (1.007825 u). For this compound, the molecular weight will be higher than its unlabeled counterpart by a value corresponding to the mass of three deuterium atoms minus the mass of three protium atoms. HRMS can measure this mass difference with high precision, confirming that exactly three deuterium atoms have been incorporated into the molecule. The technique also allows for the quantification of isotopic distribution by analyzing the relative intensities of the signals for the unlabeled (M), singly deuterated (M+1), doubly deuterated (M+2), and triply deuterated (M+3) species. rsc.org

Table 2: Accurate Mass Determination of this compound by HRMS

| Compound | Chemical Formula (Example) | Calculated Monoisotopic Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |

| Halobetasol | C₂₂H₂₇ClF₂O₄ | 428.1542 | N/A | N/A |

| This compound | C₂₂H₂₄D₃ClF₂O₄ | 431.1730 | 431.1725 | -1.2 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation patterns of their ions. In the context of this compound, MS/MS serves as a definitive method for confirming the compound's identity and pinpointing the location of the deuterium labels. The process involves multiple stages of mass analysis. Initially, the this compound molecule is ionized and the resulting precursor ion (the intact molecule with a charge) is selected by the first mass analyzer. This isolated precursor ion is then directed into a collision cell.

Inside the collision cell, the ion is subjected to fragmentation through methods like Collision-Induced Dissociation (CID), where it collides with an inert gas (such as argon or nitrogen). nih.gov This process imparts energy to the precursor ion, causing it to break apart into smaller, characteristic product ions. The second mass analyzer then separates these product ions based on their mass-to-charge ratio, generating a product ion spectrum. researchgate.net

The resulting fragmentation pattern is essentially a structural fingerprint of the molecule. For this compound, the analysis would focus on comparing its fragmentation spectrum to that of non-deuterated Halobetasol. The mass shift in specific fragment ions—corresponding to the number of deuterium atoms they contain—provides conclusive evidence of successful isotopic labeling and confirms the location of the labels within the molecular structure. mdpi.com This detailed structural elucidation is critical for ensuring the isotopic integrity of the labeled standard. osti.gov

Table 1: Illustrative Fragmentation Analysis of this compound This table presents a conceptual comparison of expected major fragments for Halobetasol versus its deuterated analog, this compound. The mass shift of +3 amu in specific fragments confirms the presence and location of the deuterium labels.

| Precursor Ion | Fragmentation Process | Key Fragment | Expected m/z (Halobetasol) | Expected m/z (this compound) | Mass Shift (amu) |

| [M+H]⁺ | Neutral loss of H₂O | [M+H - H₂O]⁺ | 427.18 | 430.20 | +3 |

| [M+H]⁺ | Neutral loss of Propionic Acid | [M+H - C₃H₆O₂]⁺ | 371.13 | 374.15 | +3 |

| [M+H]⁺ | Cleavage of side chain | [C₂₀H₂₄O₃F₂Cl]⁺ | 355.14 | 358.16 | +3 |

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Abundance

Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry that measures the relative abundance of isotopes in a given sample with extremely high precision. osti.gov While standard MS can identify the presence of isotopes, IRMS is designed to quantify their ratios accurately, which is essential for determining the isotopic purity of a labeled compound like this compound.

In this technique, the sample is first combusted or pyrolyzed to convert it into simple gases (e.g., CO₂, H₂, N₂). These gases are then introduced into the mass spectrometer, where the different isotopic molecules (e.g., ¹²CO₂ and ¹³CO₂) are separated by a magnetic field and measured by multiple detectors simultaneously. youtube.com For this compound, the analysis would focus on the ratio of deuterium (²H) to hydrogen (¹H).

The primary goal of using IRMS for this compound is to verify its isotopic enrichment. This ensures that the compound meets the required specifications for its use as an internal standard in quantitative bioanalytical studies. A high degree of isotopic purity is crucial to prevent signal overlap with the non-labeled analyte and to ensure the accuracy of the analytical method. nih.gov IRMS provides the precise measurement needed to confirm that the abundance of deuterium is significantly above its natural occurrence and that the contribution from unlabeled species is minimal. libretexts.orgyoutube.com

Infrared (IR) Spectroscopy for Deuteration Verification

Infrared (IR) spectroscopy is a well-established technique for identifying functional groups in a molecule based on their absorption of infrared radiation. It is also a straightforward and effective method for verifying the successful incorporation of deuterium into a molecular structure. The principle lies in the fact that the vibrational frequency of a chemical bond is dependent on the masses of the atoms involved.

A carbon-hydrogen (C-H) bond has a characteristic stretching vibration that appears in a specific region of the IR spectrum. When hydrogen is replaced by its heavier isotope, deuterium, the resulting carbon-deuterium (C-D) bond will vibrate at a lower frequency due to the increased mass of deuterium. This shift is predictable and significant.

For this compound, the presence of C-D bonds will give rise to new absorption peaks in the IR spectrum that are absent in the spectrum of its non-deuterated counterpart. Specifically, the C-D stretching vibrations typically appear in the 2100–2300 cm⁻¹ region, which is a relatively "quiet" area of the spectrum where few other functional groups absorb. The appearance of these characteristic peaks provides direct and unambiguous evidence that deuteration has occurred, complementing the data obtained from mass spectrometry.

Table 2: Characteristic Infrared Absorption Frequencies for C-H vs. C-D Bonds This table highlights the distinct spectral regions for C-H and C-D stretching vibrations, illustrating how IR spectroscopy can be used to confirm deuteration.

| Bond Type | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance for this compound Analysis |

| C-H | Stretching | 2850–3000 | Present in both Halobetasol and this compound. |

| C-D | Stretching | 2100–2300 | Unique to this compound; its presence confirms successful deuteration. |

Chromatographic Separation Methodologies for Labeled Compounds

Chromatographic techniques are fundamental for isolating and purifying labeled compounds like this compound from reaction mixtures and for separating them from their non-labeled counterparts and other metabolites in analytical applications. The choice of methodology depends on the polarity of the analyte and the complexity of the sample matrix.

Liquid Chromatography (LC) Techniques Coupled with Mass Spectrometry

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the cornerstone of modern bioanalysis, offering both high-resolution separation and highly sensitive and specific detection. chem-agilent.com For the analysis of this compound, LC separates the target analyte from the sample matrix and potential isomers or metabolites prior to its introduction into the mass spectrometer. nih.gov This separation is crucial for reducing ion suppression and ensuring accurate quantification. The mass spectrometer then provides detection with high specificity, easily distinguishing between the deuterated internal standard (this compound) and the non-deuterated target analyte based on their mass difference. chromatographyonline.com

Reverse-Phase Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic mode for the analysis of moderately non-polar compounds like corticosteroids. semanticscholar.org In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. asianpubs.orgfudan.edu.cn

Halobetasol, being a relatively hydrophobic molecule, is well-retained on a non-polar stationary phase. ijstr.org Elution is achieved by gradually increasing the proportion of the organic solvent in the mobile phase, which decreases the mobile phase polarity and causes the analyte to move from the stationary phase into the mobile phase. tdl.org Since the small mass difference between this compound and Halobetasol does not significantly alter their physicochemical properties, they exhibit nearly identical retention times under RP-HPLC conditions. This co-elution is ideal when this compound is used as an internal standard for the quantification of Halobetasol, as both compounds experience the same chromatographic and mass spectrometric conditions.

Table 3: Typical RP-HPLC Method Parameters for Halobetasol Analysis The following table summarizes common experimental conditions used in the RP-HPLC analysis of Halobetasol propionate (B1217596), which are directly applicable to this compound.

| Parameter | Description | Source |

| Column | Zorbax SB phenyl (250 mm × 4.6 mm) | asianpubs.org |

| Waters C18 (150 mm × 4.5 mm; 5 µm) | ijstr.org | |

| Mobile Phase | Buffer (0.1% triethylamine, pH 2.0) : Acetonitrile : Methanol (40:35:25 v/v) | asianpubs.org |

| Flow Rate | 1.5 mL/min | asianpubs.org |

| Detection | UV at 240 nm | asianpubs.org |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique that is particularly useful for polar and hydrophilic compounds that are poorly retained in reverse-phase chromatography. nih.gov HILIC employs a polar stationary phase (such as bare silica, diol, or amide phases) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile, mixed with a small amount of aqueous buffer. thermofisher.com

The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. nih.gov More polar analytes are more strongly retained. While this compound itself is relatively non-polar and best suited for RP-HPLC, HILIC becomes a valuable tool when analyzing its more polar metabolites that may be formed in biological systems. By providing an orthogonal (different) separation mechanism to RP-HPLC, HILIC can be used in two-dimensional chromatography systems to achieve enhanced resolution of complex samples or to specifically target the analysis of polar metabolites that would otherwise elute in the void volume of an RP-HPLC system. researchgate.netresearchgate.net

Gas Chromatography (GC) Applications Coupled with Mass Spectrometry

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique that combines the superior separation capabilities of GC with the highly sensitive and specific detection provided by MS. nih.gov This combination is adept at identifying and quantifying volatile and semi-volatile compounds. nih.govresearchgate.net For a complex steroid molecule like halobetasol, GC-MS analysis may require a derivatization step to increase its volatility and thermal stability, making it suitable for the GC process.

In the context of this compound, its primary role in a GC-MS method would be as an internal standard for the quantification of the non-labeled halobetasol. Because deuterated standards have nearly identical chemical properties and chromatographic retention times to their non-labeled counterparts, they co-elute from the GC column. However, they are readily distinguished by the mass spectrometer due to the mass difference imparted by the deuterium atoms. This mass shift allows the MS detector to monitor distinct ions for the analyte and the internal standard, ensuring highly specific and accurate quantification.

The validation of a GC-MS method is crucial and involves assessing parameters such as system suitability, specificity, linearity, accuracy, and precision to ensure the data generated is reliable and reproducible. nih.gov The development of such methods provides a robust platform for impurity profiling and quantitative analysis in various matrices. nih.govchromatographyonline.com

Quantitative Analytical Method Development and Validation for this compound

The development and validation of analytical methods are critical to ensure the reliability, accuracy, and precision of quantitative data. For methods intended to quantify halobetasol using this compound as an internal standard, validation is performed in accordance with guidelines from regulatory bodies like the International Conference on Harmonization (ICH). nih.govresearchgate.netnih.gov This process substantiates that the analytical procedure is suitable for its intended purpose. The key validation parameters include specificity, selectivity, linearity, calibration range, accuracy, precision, limits of detection and quantitation, and stability. researchgate.netasianpubs.org

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. asianpubs.org Selectivity refers to the ability to distinguish and quantify the analyte from other substances in the sample. In the analysis of halobetasol in complex matrices like creams, lotions, or biological fluids, the method must demonstrate no interference from excipients or endogenous substances at the retention time of the analyte and the internal standard, this compound. researchgate.net

For instance, in stability-indicating methods, forced degradation studies are performed by exposing the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure that the degradation products are well-resolved from the main active ingredient. nih.govnih.gov The peak purity of halobetasol would be confirmed using photodiode array detectors in HPLC or by mass spectral analysis in LC-MS and GC-MS, ensuring the signal corresponds only to the compound of interest.

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

For quantitative analysis, a calibration curve is constructed by plotting the response (e.g., peak area ratio of the analyte to the internal standard, this compound) against the concentration of the analyte. The linearity is typically evaluated by the correlation coefficient (R²) of the linear regression, which should ideally be close to 1.0.

| Method Type | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Source |

|---|---|---|---|

| RP-HPLC | 5.125 – 5.75 | Not Specified | ijpsr.com |

| RP-HPLC | Not Specified | 0.9992 | jetir.org |

| RP-HPLC | Not Specified | 0.999 | ijcrt.org |

| UPLC | 0.03 - 0.45 (for impurities) | Not Specified | nih.gov |

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. asianpubs.org Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). researchgate.net

Precision is evaluated at three levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or different equipment.

Reproducibility: Assesses precision between different laboratories.

| Method Type | Parameter | Result | Source |

|---|---|---|---|

| RP-HPLC | Accuracy (% Recovery) | 99.04 - 101.45% | jetir.org |

| RP-HPLC | Accuracy (% Recovery) | 99.75 - 101.86% | ijcrt.org |

| RP-HPLC | Precision (% RSD) | <2.0% | asianpubs.org |

| UPLC | Precision (% RSD) | <2.0% | nih.gov |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. tbzmed.ac.ireuropa.eu The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. tbzmed.ac.ireuropa.eu

These parameters define the sensitivity of the method. For impurity analysis, the LOQ must be low enough to quantify impurities at their specified limits. Various methods can be used to estimate LOD and LOQ, including those based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.ir

| Method Type | LOD | LOQ | Source |

|---|---|---|---|

| UPLC | 0.01% (of test concentration) | 0.03% (of test concentration) | nih.gov |

Evaluating the stability of an analyte and its internal standard in analytical solutions and biological matrices is a critical component of method validation. semanticscholar.org Stability studies are designed to assess how various environmental factors such as temperature, light, pH, and time affect the compound. semanticscholar.org This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

For this compound, its stability must be demonstrated to be comparable to that of the non-labeled halobetasol. Stability is typically evaluated under several conditions:

Freeze-Thaw Stability: Assesses the stability after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Determines stability at room temperature for a period that mimics the sample handling and preparation time.

Long-Term Stability: Evaluates stability under the intended long-term storage conditions (e.g., -20°C or -80°C).

Stock Solution Stability: Confirms the stability of the standard and internal standard stock solutions under their storage conditions.

These studies are essential to establish reliable procedures for sample storage and handling, thereby ensuring the integrity and accuracy of the quantitative results. nih.gov

Applications of Halobetasol D3 in Mechanistic Pharmaceutical Research

Role as an Internal Standard in Bioanalytical Quantification

The quantitative analysis of drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The inherent complexity and variability of these matrices, however, present significant analytical challenges. Halobetasol-d3 plays a crucial role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the precise quantification of halobetasol (B1672918). nih.govchromatographytoday.com

An ideal internal standard (IS) should exhibit physicochemical properties as close as possible to the analyte of interest to compensate for variability during sample preparation, chromatography, and ionization. scispace.com Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. scispace.comnih.gov The principle behind their use lies in their near-identical chemical and physical behavior to the unlabeled analyte.

During analysis, a known amount of this compound is added to the biological sample at an early stage of the workflow. Because this compound and the endogenous halobetasol have virtually the same extraction recovery, chromatographic retention time, and ionization efficiency, any sample-to-sample variation in these parameters will affect both the analyte and the internal standard to the same extent. The mass spectrometer, however, can readily distinguish between the two compounds based on their mass-to-charge (m/z) ratio. The response ratio of the analyte to the internal standard is then used for quantification, providing a more accurate and precise measurement than external calibration methods. dshs-koeln.de

Table 1: Analyte and Internal Standard Transitions for a Hypothetical LC-MS/MS Assay

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Halobetasol | 465.1 | 357.1 |

This table illustrates the distinct mass-to-charge ratios that allow for the differential detection of Halobetasol and its deuterated internal standard.

Biological matrices such as plasma, urine, and microsomal incubations are inherently complex, containing a myriad of endogenous compounds that can interfere with the analysis. researchgate.netnih.gov The use of this compound as an internal standard offers significant methodological advantages in these environments. Its co-elution with halobetasol ensures that both compounds experience the same matrix environment during chromatographic separation and ionization. This co-elution is critical for compensating for matrix effects, which can cause unpredictable ion suppression or enhancement, leading to inaccurate quantification. dshs-koeln.de

In in vitro studies, such as those involving human liver microsomes to investigate drug metabolism, the precision afforded by this compound is paramount for accurately determining the rate of metabolism and the formation of metabolites. researchgate.netnih.govnih.gov Similarly, in the analysis of animal fluids from preclinical studies, the robustness of the analytical method is enhanced by the use of a stable isotope-labeled internal standard, ensuring reliable pharmacokinetic data. unl.edu

Matrix effects are a major challenge in LC-MS/MS-based bioanalysis, arising from co-eluting endogenous components that can alter the ionization efficiency of the analyte. chromatographyonline.com This can lead to significant variability and inaccuracy in quantitative results. Deuterated internal standards like this compound are highly effective in mitigating these effects. lcms.cz Because this compound has nearly identical chromatographic behavior to halobetasol, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable data. dshs-koeln.de

Table 2: Impact of Internal Standard on the Precision and Accuracy of Corticosteroid Quantification in Plasma

| Analytical Parameter | Without Internal Standard | With Deuterated Internal Standard |

|---|---|---|

| Precision (%RSD) | 15-25% | <5% |

This table provides a representative comparison of the expected improvement in analytical performance when a deuterated internal standard is utilized for the quantification of a corticosteroid in a complex biological matrix.

The drug development process necessitates the analysis of a large number of samples, making high-throughput screening (HTS) essential. endocrine-abstracts.org LC-MS/MS methods are well-suited for HTS due to their speed and sensitivity. nih.govchromatographytoday.com The incorporation of this compound into these assays further streamlines the process by enhancing the robustness and reliability of the analytical method. chromatographytoday.com This reduces the need for extensive sample clean-up procedures and allows for faster method development and validation, ultimately accelerating the drug development timeline. endocrine-abstracts.org The improved data quality also minimizes the need for repeat analyses, further contributing to the efficiency of high-throughput workflows.

Elucidation of Metabolic Pathways of Halobetasol using this compound as a Tracer

Understanding the metabolic fate of a drug is a critical aspect of its development, providing insights into its efficacy, potential toxicity, and drug-drug interactions. This compound serves as a valuable tool in these investigations, acting as a tracer to map the metabolic pathways of halobetasol. nih.gov

In vitro metabolism studies, typically conducted using human liver microsomes or hepatocytes, are instrumental in identifying potential metabolites of a new drug candidate. nih.govresearchgate.net When this compound is incubated in these systems, its metabolites will retain the deuterium (B1214612) label, resulting in a characteristic mass shift compared to the metabolites of unlabeled halobetasol. This isotopic signature allows for the unambiguous identification of drug-related metabolites amidst the complex background of the biological matrix. nih.gov

By analyzing the mass spectra of the incubation mixture, researchers can identify pairs of peaks with a mass difference corresponding to the number of deuterium atoms in this compound. This "isotope cluster" technique is a powerful method for distinguishing true metabolites from endogenous or contaminating compounds. nih.gov The fragmentation patterns of these deuterated metabolites in tandem mass spectrometry can then be used to elucidate their chemical structures. This approach significantly enhances the confidence in metabolite identification, providing a clearer picture of the biotransformation of halobetasol. researchgate.netfrontiersin.org

Identification of Metabolites via Isotopic Tracing in In Vitro Systems

Mechanistic Pharmacokinetic Investigations in Non-Human Models

Animal models are essential for understanding the in vivo pharmacokinetic behavior of a drug before it is administered to humans.

Pharmacokinetic studies in animals provide crucial information on a drug's absorption, distribution, metabolism, and excretion (ADME). Studies on halobetasol propionate (B1217596) have been conducted in rats and dogs. fda.govhres.ca Following topical application, it was found that less than 6% of the dose is absorbed into the circulation. nih.govdrugs.comnih.gov Oral administration in rats resulted in higher absorption. fda.gov

In such studies, this compound would be an ideal internal standard for the bioanalytical methods used to measure halobetasol concentrations in plasma and tissues. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the behavior of the analyte during sample extraction and ionization, leading to highly accurate and precise results. nih.govsigmaaldrich.comcerilliant.comclearsynth.com

Information regarding the chemical compound “this compound” is not available in the public domain based on the conducted research.

The search results consistently provided information on the non-deuterated parent compound, halobetasol propionate. This information pertains to its clinical use as a topical corticosteroid, its mechanism of action, and general drug interaction profiles. However, there is no mention or data available concerning the synthesis, application, or research findings related to "this compound."

Deuterated compounds, such as the requested this compound, are often synthesized for use in pharmacokinetic studies as internal standards for analytical quantification or to investigate metabolic pathways. The absence of any retrievable information suggests that "this compound" may be a compound that is not widely used in published research or that information about it is proprietary and not publicly accessible.

Therefore, the following sections of the requested article outline remain unfulfilled due to the lack of available data:

Application in Drug-Drug Interaction Studies (Mechanistic In Vitro Investigations)

Without any foundational research on "this compound," it is impossible to provide detailed research findings, data tables, or any scientifically accurate content as per the user's instructions.

Theoretical Considerations and Future Directions for Deuterated Corticosteroids in Research

Isotope Effects on Biochemical Interactions and Binding

The primary principle governing the altered behavior of deuterated compounds is the kinetic isotope effect (KIE). nih.gov This phenomenon arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step in a metabolic process. nih.govportico.org

In the context of corticosteroids, this effect is particularly relevant for metabolic pathways mediated by enzymes such as the cytochrome P450 (CYP) family. researchgate.net These enzymes often catalyze oxidative reactions that involve the cleavage of a C-H bond. By replacing a hydrogen atom at a known site of metabolism with deuterium (B1214612), the rate of that specific metabolic pathway can be reduced. nih.gov This can lead to several outcomes relevant to biochemical research:

Altered Metabolic Profiles: Deuteration can shift the metabolism of a corticosteroid away from the deuterated site, a phenomenon known as "metabolic shunting". nih.gov This may lead to an increase in the formation of other metabolites, providing researchers with a tool to study alternative metabolic pathways and their biological consequences.

Receptor Binding Affinity: While the spatial structure and electronic properties of a deuterated molecule are nearly identical to its non-deuterated counterpart, subtle changes in binding interactions can occur. The stronger C-D bond can influence the molecule's conformational flexibility and vibrational modes, which may have a modest impact on its interaction with the glucocorticoid receptor (GR). nih.govnih.gov The affinity of various steroids for the glucocorticoid receptor is a critical determinant of their biological activity, and even minor alterations can provide insights into the nature of the steroid-receptor binding pocket. nih.govacs.org

| Property | Carbon-Hydrogen (C-H) | Carbon-Deuterium (C-D) | Implication in Biochemical Interactions |

|---|---|---|---|

| Bond Dissociation Energy | Lower | Higher | Slower rate of enzymatic cleavage for C-D bonds (Kinetic Isotope Effect). |

| Vibrational Frequency | Higher | Lower | Can subtly influence non-covalent interactions and conformational dynamics. wikipedia.org |

| Bond Length | Slightly Longer | Slightly Shorter | Minimal impact on overall molecular shape and receptor fit. |

| Van der Waals Radius | Essentially Identical | Essentially Identical | Ensures similar steric interactions with the receptor binding site. nih.gov |

Computational Modeling of Halobetasol-d3 Interactions and Disposition

Computational, or in silico, modeling has become an indispensable tool in modern drug discovery and mechanistic studies. nih.gov These models allow researchers to predict and simulate the behavior of molecules, saving time and resources. For deuterated compounds like this compound, computational approaches can provide valuable insights into how isotopic substitution affects molecular interactions and disposition.

Key applications of computational modeling for deuterated corticosteroids include:

Predicting Metabolic Fate: Software platforms can simulate the interaction of a drug candidate with metabolic enzymes. nih.gov By incorporating the principles of the kinetic isotope effect, these models can predict how deuteration at specific sites on the halobetasol (B1672918) molecule might alter its metabolic pathways. This allows for the in silico screening of various deuteration patterns to identify those most likely to produce a desired metabolic profile, such as reduced clearance or the avoidance of certain metabolic products. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the structural features of molecules with their biological activity. nih.gov By including descriptors related to deuterium substitution, these models can be trained to predict the receptor binding affinity or metabolic stability of novel deuterated corticosteroids, guiding the design of future research compounds.

Emerging Synthetic Approaches for Deuterated Steroids

The synthesis of specifically labeled deuterated steroids requires precise and efficient chemical methods. nih.gov Over the years, synthetic chemists have developed a range of techniques to introduce deuterium into complex molecules like steroids. researchgate.netresearchgate.net

Emerging and established synthetic strategies include:

Hydrogen Isotope Exchange (HIE): This is a straightforward method that involves exchanging C-H bonds for C-D bonds using a deuterium source, often catalyzed by a metal. researchgate.netresearchgate.net Recent advances focus on developing more selective catalysts that can target specific positions on the steroid scaffold, even in the presence of numerous other C-H bonds.

Reduction with Deuterated Reagents: Carbonyl groups (ketones, aldehydes) and double bonds within the steroid structure can be reduced using deuterium-donating reagents. researchgate.net A common and effective method involves the use of sodium borodeuteride or catalytic deuteration with deuterium gas (D2). researchgate.netnih.gov

Synthesis from Deuterated Precursors: This "bottom-up" approach involves using smaller, readily available deuterated building blocks to construct the steroid skeleton. This method offers precise control over the location of the deuterium labels but can be more labor-intensive. researchgate.net

Photocatalysis: Newer methods are exploring the use of visible light and photocatalysts to facilitate deuterium incorporation under mild conditions, offering a potentially more cost-effective and environmentally friendly alternative to traditional methods that may require expensive metal catalysts. researchgate.net

| Method | Description | Deuterium Source | Key Advantage |

|---|---|---|---|

| Catalytic H/D Exchange | Direct replacement of H with D on a pre-formed steroid molecule, often using a metal catalyst. researchgate.net | Deuterium oxide (D₂O), Deuterium gas (D₂) | Can be applied late in the synthesis. |

| Reductive Deuteration | Addition of deuterium across a double bond or to a carbonyl group. researchgate.net | Deuterium gas (D₂), Sodium borodeuteride (NaBD₄) | High efficiency for specific functional groups. |

| Deuterated Building Blocks | Assembling the steroid from smaller, pre-deuterated starting materials. | Various deuterated reagents (e.g., CD₃I) | Precise and unambiguous label placement. |

| Metal-Free Deuteration | Utilizes reagents or conditions like photocatalysis to introduce deuterium without transition metals. researchgate.net | Deuterium oxide (D₂O), Deuterated thiols | Avoids potential metal contamination. |

Novel Analytical Techniques for Enhanced Deuterated Compound Analysis

The accurate analysis of deuterated compounds is crucial for confirming their identity, purity, and the precise location and extent of deuterium incorporation. bvsalud.org Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstone techniques for this purpose. wikipedia.orgpharmaffiliates.com

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. Since deuterium is heavier than hydrogen, a deuterated molecule will have a higher mass than its non-deuterated counterpart. wikipedia.org High-resolution mass spectrometry (HRMS) can precisely measure this mass difference, confirming the number of deuterium atoms incorporated. sigmaaldrich.com Tandem mass spectrometry (MS/MS), where molecules are fragmented, can often help pinpoint the location of the deuterium labels within the molecular structure. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is frequently used to quantify deuterated steroids in biological samples, where they serve as ideal internal standards for their non-deuterated analogues. isotope.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural elucidation. myuchem.com While ¹H NMR (proton NMR) is used to observe hydrogen atoms, the absence of a signal at a specific position can indicate deuterium substitution. Furthermore, ²H NMR (deuterium NMR) can directly detect the deuterium nuclei, confirming their presence and chemical environment. irisotope.com Quantitative NMR (qNMR) methods are also being developed to determine the isotopic purity of deuterated compounds. bvsalud.org

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This advanced technique is used to study protein conformation and dynamics. acs.org While not a direct analysis of a deuterated drug, it is an application where deuterium is used as a probe. When a protein (like the glucocorticoid receptor) is placed in a deuterated solvent (e.g., D₂O), its backbone amide hydrogens will exchange with deuterium at a rate that depends on their solvent accessibility and involvement in hydrogen bonding. acs.org Binding of a ligand like this compound can alter the receptor's conformation, changing the pattern of deuterium uptake, which can be measured by MS. This provides insights into the ligand-induced conformational changes in the receptor. nih.gov

Expanded Applications of Deuterated Halobetasol in Mechanistic Biological Research

Beyond its potential to modify metabolic properties, deuterated halobetasol serves as a valuable research tool for investigating fundamental biological processes without making therapeutic claims. The ability to distinguish it from its endogenous or non-deuterated counterparts makes it ideal for tracer studies. nih.gov

Receptor Binding Dynamics: The glucocorticoid receptor is a highly dynamic protein that interacts with DNA, co-regulator proteins, and other cellular components. nih.govmdpi.com Using deuterated ligands like this compound in sophisticated biophysical techniques can help dissect these dynamics. For instance, studying the on- and off-rates of deuterated versus non-deuterated ligands could reveal subtle kinetic differences in receptor engagement and dissociation. nih.gov

Metabolic Pathway Elucidation: Administering this compound in in vitro systems (e.g., liver microsomes) and analyzing the resulting products by mass spectrometry allows for the unambiguous tracking of its metabolic fate. This helps researchers to precisely identify the metabolites formed from the parent compound, differentiating them from any pre-existing or endogenously produced steroids. nih.gov This is a classic application of stable isotope labeling in pharmacokinetic and metabolism studies. nih.gov

Probing Enzyme Mechanisms: The kinetic isotope effect is a powerful tool for studying enzyme reaction mechanisms. nih.govportico.org By comparing the rate of metabolism of halobetasol with that of this compound (deuterated at a specific site), researchers can determine if the cleavage of that particular C-H bond is a rate-limiting step in the enzymatic reaction. This provides fundamental insights into how metabolic enzymes process corticosteroid substrates.

Q & A

Q. What methodologies assess long-term isotopic retention of deuterium in this compound during chronic dosing studies?

- Methodological Answer : Use accelerator mass spectrometry (AMS) to quantify deuterium levels in tissues post-mortem. Correlate isotopic retention with therapeutic outcomes (e.g., receptor occupancy via PET imaging). Model isotopic loss rates using nonlinear mixed-effects modeling (NONMEM) .

Guidance for Data Presentation

- Tables : Include validation parameters (e.g., LOD, LOQ, precision, accuracy) for analytical methods. For PK studies, tabulate t₁/₂, Cmax, and AUC values across cohorts .

- Supplementary Materials : Upload raw spectra, chromatograms, and statistical code to repositories like Zenodo or Figshare, citing DOIs in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.